molecular formula C26H29Cl2N7O4S B11934718 IQS-019 mesylate

IQS-019 mesylate

Cat. No.: B11934718
M. Wt: 606.5 g/mol
InChI Key: WZKVSBCDVWAFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mesylate salts (methanesulfonate salts) are widely utilized in pharmaceuticals to enhance solubility, stability, and bioavailability of active compounds. For instance, the mesylate form of deferoxamine (DFO) improves solubility for iron chelation , while apatinib mesylate and exatecan mesylate demonstrate superior aqueous solubility compared to their parent compounds . Mesylate salts are particularly advantageous for parenteral administration due to their stability in acidic environments and enhanced dissolution rates .

Properties

Molecular Formula

C26H29Cl2N7O4S

Molecular Weight

606.5 g/mol

IUPAC Name

4-amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;methanesulfonic acid

InChI

InChI=1S/C25H25Cl2N7O.CH4O3S/c1-32-10-12-34(13-11-32)16-8-6-15(7-9-16)29-25-30-22(28)18-14-17(24(35)33(2)23(18)31-25)21-19(26)4-3-5-20(21)27;1-5(2,3)4/h3-9,14H,10-13H2,1-2H3,(H3,28,29,30,31);1H3,(H,2,3,4)

InChI Key

WZKVSBCDVWAFQH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=C4C=C(C(=O)N(C4=N3)C)C5=C(C=CC=C5Cl)Cl)N.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Industrial Production Methods: Industrial production of IQS-019 mesylate would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The production process would need to adhere to stringent quality control measures to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions: IQS-019 mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Comparison with Similar Mesylate Compounds

Antiviral Mesylate Compounds

Compound Parent Drug Mechanism of Action Key Findings Evidence ID
Nelfinavir mesylate Nelfinavir HIV-1 protease inhibitor; inhibits HSV-1/2 Reduces viral particle maturation; in Phase II trials for Kaposi’s sarcoma.
Camostat mesylate Camostat Serine protease inhibitor (TMPRSS2 blocker) Blocks SARS-CoV-2 entry; docking score: −4.52 (Glide).
Nafamostat mesylate Nafamostat Serine protease inhibitor; anticoagulant Empirically dosed (5–30 mg/hr) in CKRT; no dose-filter life correlation.
  • Key Contrasts :
    • Nelfinavir mesylate targets viral proteases, whereas camostat/nafamostat mesylate inhibit host proteases critical for viral entry .
    • Nafamostat mesylate lacks evidence-based dosing guidelines despite widespread use in CKRT, highlighting a research gap compared to nelfinavir’s established antiviral protocols .

Anticancer Mesylate Compounds

Compound Parent Drug Mechanism of Action Key Findings Evidence ID
Eribulin mesylate Eribulin Microtubule dynamics inhibitor Induces neuropathy in mice (comparable to paclitaxel); derived from sponges.
Apatinib mesylate Apatinib Tyrosine kinase inhibitor (VEGFR-2) Global market growth driven by oncology demand; production dominated in China.
Benztropine mesylate Benztropine Acetylcholine/dopamine receptor blocker Inhibits breast cancer stem cells (BCSCs) in vitro and in vivo.
  • Key Contrasts :
    • Eribulin mesylate and apatinib mesylate target microtubules and angiogenesis, respectively, while benztropine mesylate acts on neurotransmitter receptors to suppress BCSCs .
    • Apatinib mesylate has a well-established production framework, whereas benztropine’s anti-CSC activity is still exploratory .

Other Therapeutic Mesylate Compounds

Compound Parent Drug Therapeutic Use Key Advantages Evidence ID
Dolasetron mesylate Dolasetron Anti-emetic (chemotherapy-induced) Equivalent efficacy to ondansetron; additive dexamethasone benefit.
Busulphan Busulfan DNA alkylating agent Optimal activity with four-carbon chain (methanesulfonate groups).
  • Key Contrasts :
    • Busulphan leverages mesylate groups for DNA cross-linking (66% efficiency with dual mesylates), while dolasetron mesylate focuses on serotonin receptor antagonism .

Q & A

Basic: What validated analytical methods are suitable for quantifying IQS-019 mesylate in pharmaceutical formulations?

Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for quantifying this compound. Key parameters include:

  • Column: C18 (250 mm × 4.6 mm, 5 µm)
  • Mobile phase: Methanol:buffer (e.g., phosphate, pH 3.0) in gradient or isocratic mode.
  • Detection wavelength: Optimize based on UV-Vis absorption maxima (e.g., 272–343 nm, as validated for gemifloxacin mesylate) .
  • Validation: Ensure linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (recovery 98–102%) across the concentration range. For impurity profiling (e.g., dimer formation), tandem mass spectrometry (LC-MS/MS) is recommended .

Basic: How should this compound be stored to maintain stability during experiments?

Answer: Store this compound in airtight, light-resistant containers at 2–8°C. Photostability studies on analogous mesylates (e.g., osimertinib mesylate) show degradation under UV light, necessitating dark storage. For long-term stability, lyophilization and desiccation are advised. Monitor purity via periodic HPLC analysis .

Basic: What in vitro models are appropriate for preliminary efficacy testing of this compound?

Answer: Use cell lines relevant to the target pathology (e.g., cancer, metabolic disorders). For cytotoxicity assays:

  • Dose range: 100–500 µM (based on deferoxamine mesylate studies) .
  • Exposure time: 24–48 hours.
  • Endpoints: Measure viability (MTT assay), apoptosis (Annexin V/PI staining), and target protein expression (Western blot for markers like CYP11A1 or StAR) .

Advanced: How can researchers resolve contradictions in this compound’s efficacy across different disease models?

Answer: Conduct cross-model validation using:

  • Orthogonal assays: Compare in vitro (cell lines) and in vivo (e.g., Sprague-Dawley rats) results .
  • Mechanistic studies: Profile kinase inhibition (SPR or ITC) and downstream signaling (RNA-seq) to identify context-dependent pathways.
  • Statistical tools: Apply Design of Experiments (DoE) to optimize variables (dose, exposure time) and identify confounding factors .

Advanced: What strategies mitigate synthesis challenges for this compound derivatives?

Answer: Mesylate precursors often face stability issues (e.g., cyclization via nucleophilic attack, as seen in pyridinium derivatives). Mitigation approaches:

  • Low-temperature synthesis: Conduct reactions at ≤0°C to slow degradation.
  • Protecting groups: Use tert-butyloxycarbonyl (Boc) to block reactive amines.
  • Real-time monitoring: Employ LC-MS to detect intermediates and adjust conditions dynamically .

Advanced: How can researchers validate this compound’s target engagement in complex biological systems?

Answer: Use a multi-modal approach:

  • Biochemical assays: Radiolabeling (e.g., ¹⁸F for PET imaging) to track distribution. Note: Preclude radiolabeling if precursor instability is observed .
  • Thermal shift assays: Measure target protein melting temperature (Tm) shifts upon ligand binding.
  • In-cell Western blotting: Quantify phosphorylated targets (e.g., BCR-ABL in CML models) .

Advanced: What experimental controls are critical for in vivo studies of this compound?

Answer: Include:

  • Vehicle controls: Administer mesylate-free formulations to isolate solvent effects.
  • Positive controls: Use established inhibitors (e.g., imatinib mesylate for tyrosine kinase studies) .
  • Dose escalation: Test 25–1000 mg/kg (oral or intraperitoneal) to identify therapeutic windows, referencing protocols from STI571 trials .

Advanced: How can formulation design enhance this compound’s bioavailability?

Answer: Optimize using polymer-based matrices:

  • Polymer selection: Hydroxypropyl methylcellulose (HPMC) improves solubility and delays precipitation .
  • Plasticizers: Add glycerin (10–20% w/w) to enhance film flexibility and drug release.
  • pH modifiers: Citric acid (1–2% w/w) adjusts microenvironment pH to prevent degradation .

Advanced: How should researchers interpret conflicting data from kinase profiling assays?

Answer: Address discrepancies via:

  • Kinase panel redundancy: Test across multiple panels (e.g., Eurofins vs. Reaction Biology).
  • ATP concentration titration: Vary ATP levels (1–100 µM) to assess competitive inhibition.
  • Structural modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with mutagenesis .

Advanced: What methodologies confirm this compound’s mechanism of action in heterogeneous tumor models?

Answer: Combine:

  • Single-cell RNA sequencing: Identify subpopulations responsive to treatment.
  • Pharmacodynamic biomarkers: Measure target phosphorylation (e.g., LC-MS/MS for phosphopeptides).
  • Patient-derived xenografts (PDX): Validate efficacy in models retaining tumor heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.